BENGHE Foundational & Exploratory

Check Availability & Pricing

In-Depth Technical Guide: Thalidomide-5-O-C3-
NH2 Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Thalidomide-5-O-C3-NH2
Compound Name:
hydrochloride

cat. No.: B12372057

CAS Number: 2694727-94-9
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Thalidomide-5-O-C3-NH2
hydrochloride, a crucial building block in the development of Proteolysis Targeting Chimeras
(PROTACS). While specific experimental data for this compound is limited in publicly accessible
literature, this document extrapolates from well-documented analogs and established principles
to offer a thorough resource on its synthesis, mechanism of action, and relevant experimental
protocols.

Core Concepts and Chemical Properties

Thalidomide-5-0-C3-NH2 hydrochloride is a derivative of thalidomide, a molecule known for
its immunomodulatory and anti-angiogenic properties.[1][2][3][4] In modern drug discovery,
thalidomide and its analogs, such as lenalidomide and pomalidomide, are widely utilized as
ligands for the E3 ubiquitin ligase Cereblon (CRBN).[5][6][7] The primary utility of Thalidomide-
5-0-C3-NH2 hydrochloride is to serve as a CRBN-recruiting moiety in the synthesis of
PROTACSs.[8][9] The terminal amine group on the C3 linker provides a reactive handle for
conjugation to a ligand targeting a protein of interest.[6][10]

Chemical Data Summary
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Property Value Source
CAS Number 2694727-94-9 [9]
Molecular Formula C16H18CIN3Os [9]
Molecular Weight 367.78 g/mol [9]
Appearance White to off-white solid

O=C1C(C=CC(OCCCN)=C2)=

SMILES C2C(N1C(CC3)C(NC3=0)=0) [8]
=0.Cl
) Cereblon (CRBN) ligand for
Primary Use _ [81[9]
PROTAC synthesis

Mechanism of Action: Hijacking the Ubiquitin-
Proteasome System

The thalidomide moiety of the molecule binds to the Cereblon (CRBN) protein, which is a
substrate receptor for the Cullin-4 RING E3 ubiquitin ligase complex (CRL4).[5][11] This
binding event modulates the substrate specificity of the CRL4-CRBN complex.[12] When
incorporated into a PROTAC, the thalidomide derivative brings the CRBN E3 ligase into close
proximity with a target protein of interest. This induced proximity facilitates the transfer of
ubiquitin from an E2-conjugating enzyme to the target protein, marking it for degradation by the
26S proteasome.[13][14]
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PROTAC Mechanism of Action

Synthesis and Experimental Protocols

While a specific synthesis protocol for Thalidomide-5-O-C3-NH2 hydrochloride is not detailed
in peer-reviewed literature, a plausible synthetic route can be inferred from established
methods for preparing 5-substituted thalidomide analogs. The general strategy involves the
reaction of a suitably protected aminopropoxy-substituted phthalic anhydride with 3-
aminopiperidine-2,6-dione.

Inferred Synthesis Workflow
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Inferred Synthesis Workflow
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Experimental Protocol: Cereblon Binding Affinity Assay
(TR-FRET)

This protocol describes a Time-Resolved Fluorescence Resonance Energy Transfer (TR-
FRET) assay to determine the binding affinity of thalidomide derivatives to CRBN.

Principle: This competitive binding assay measures the displacement of a fluorescently labeled
tracer from a tagged CRBN protein by a test compound. A high affinity of the test compound for
CRBN will result in a decrease in the FRET signal.

Materials:

His-tagged or GST-tagged recombinant human CRBN protein

Fluorescently labeled thalidomide tracer

Terbium-conjugated anti-tag antibody (e.g., anti-His or anti-GST)

Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NacCl, 0.1% BSA)

384-well low-volume microplates

TR-FRET plate reader

Procedure:

e Prepare a serial dilution of Thalidomide-5-O-C3-NH2 hydrochloride in assay buffer.
e In a 384-well plate, add the assay components in the following order:

o Test compound (or vehicle control)

[¢]

Tagged CRBN protein

o

Fluorescently labeled thalidomide tracer

(¢]

Terbium-conjugated anti-tag antibody
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 Incubate the plate at room temperature for 1-2 hours, protected from light.

e Measure the fluorescence at the donor (e.g., 340 nm excitation, 490 nm emission) and
acceptor (e.g., 340 nm excitation, 520 nm emission) wavelengths using a TR-FRET plate
reader.

e Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

e Plot the TR-FRET ratio against the concentration of the test compound and fit the data to a
sigmoidal dose-response curve to determine the IC50 value.

e The IC50 value can be converted to a Ki (inhibition constant) using the Cheng-Prusoff
equation.

Quantitative Data for Thalidomide and Analogs

While specific binding data for Thalidomide-5-0-C3-NH2 hydrochloride is not publicly
available, the following table provides reference values for thalidomide and its well-
characterized analogs, lenalidomide and pomalidomide. These values were determined using
various biophysical assays.

Binding Affinity

Compound (IC50/Ki) Assay Method Reference
Thalidomide 22.4 nM (IC50) TR-FRET [15]
(S)-Thalidomide 11.0 nM (IC50) TR-FRET [15]
(R)-Thalidomide 200.4 nM (IC50) TR-FRET [15]
Lenalidomide 8.9 nM (IC50) TR-FRET [15]
Pomalidomide 6.4 nM (IC50) TR-FRET [15]

Note: The binding affinity of Thalidomide-5-O-C3-NH2 hydrochloride is expected to be
comparable to that of thalidomide, as the core glutarimide moiety responsible for CRBN binding
IS retained.
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Experimental Validation of CRBN Engagement in
Cells

Confirming that a PROTAC engages CRBN within a cellular context is a critical step in its
development. The Cellular Thermal Shift Assay (CETSA) is a powerful method for this purpose.

CETSA Experimental Workflow
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CETSA Experimental Workflow

Principle: The binding of a ligand to its target protein generally increases the thermal stability of
the protein. CETSA measures this change in thermal stability by heating cells or cell lysates to
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various temperatures and then quantifying the amount of soluble (non-denatured) target protein

remaining.

Procedure:

Cell Treatment: Treat cultured cells with the PROTAC incorporating Thalidomide-5-O-C3-
NH2 hydrochloride at various concentrations. Include a vehicle control (e.g., DMSO).

Heating: Aliquot the treated cells and heat them to a range of temperatures for a fixed
duration (e.g., 3 minutes).

Cell Lysis: Lyse the cells using freeze-thaw cycles or detergent-based buffers.

Separation: Centrifuge the lysates at high speed to pellet the aggregated, denatured
proteins.

Quantification: Collect the supernatant containing the soluble proteins and quantify the
amount of CRBN using Western blotting or mass spectrometry.

Data Analysis: Plot the percentage of soluble CRBN against the temperature for both the
PROTAC-treated and vehicle-treated samples. A rightward shift in the melting curve for the
treated samples indicates target engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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